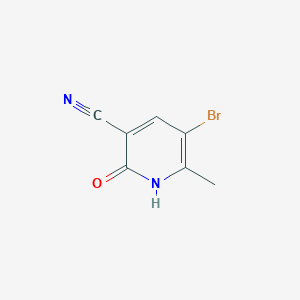

5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Descripción general

Descripción

Synthesis Analysis

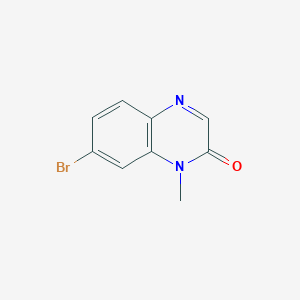

The synthesis of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of β-amino enones with methylene active nitriles . The initial conjugate addition of the α-methylene group of the nitrile to the β-amino enone is followed by elimination of dimethylamine . The salt intermediate then undergoes 6-exo-dig cyclization to form the 2H-pyran-2-imine intermediate, which is transformed into 2-pyridone via a Dimroth-like rearrangement or via the amide .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is represented by the formula C7H5BrN2O . The InChI key for this compound is XSDIDMLVJLNNNV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a solid at room temperature . It has a molecular weight of 213.03 . The compound should be stored sealed in a dry place at room temperature .Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

Field

Medicinal Chemistry Summary: The compound “5-bromo-2-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Methods: The Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids were carried out . Results: A series of novel pyridine derivatives were synthesized in moderate to good yield .

Application in Chemical Kinetics and Catalysis

Field

Chemical Kinetics and Catalysis Summary: The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . Methods: The bromination of MPE was studied using an online Raman analysis technique . Results: The bromination reaction of MPE was found to be a typical reaction initiated by free radicals .

Application in Biological Activities

Field

Biological Activities Summary: The pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine were investigated for their anti-thrombolytic, biofilm inhibition and haemolytic activities . Methods: The biological activities of the synthesized pyridine derivatives were tested . Results: The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Application in Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

Field

Medicinal Chemistry Summary: The compound “5-bromo-2-methylpyridin-3-amine” is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . Methods: The synthesis of the inhibitors was optimized starting from 2-fluoro-4-methylpyridine . Results: The overall yield of the synthesis was increased from 3.6% to 29.4% .

Application in Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives

Field

Organic Chemistry Summary: The compound “2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione” reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . Methods: The reaction of cyanothioacetamide with anilinomethylidene Meldrum’s acid was studied . Results: The reaction resulted in the synthesis of 6-mercapto-2-oxonicotinic acid .

Application in Biological Activities of Indole Derivatives

Field

Medicinal Chemistry Summary: Indole derivatives, which can be synthesized from pyridine compounds, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Methods: The biological activities of the synthesized indole derivatives were tested . Results: The indole derivatives showed a wide spectrum of biological activity .

Safety And Hazards

The safety information for 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

5-bromo-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDIDMLVJLNNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512413 | |

| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

CAS RN |

84725-13-3 | |

| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)